2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9658199
InChI: InChI=1S/C18H16N2O2/c1-22-16-9-7-14(8-10-16)13-20-18(21)12-11-17(19-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one

CAS No.:

Cat. No.: VC9658199

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one -

Specification

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name 2-[(4-methoxyphenyl)methyl]-6-phenylpyridazin-3-one
Standard InChI InChI=1S/C18H16N2O2/c1-22-16-9-7-14(8-10-16)13-20-18(21)12-11-17(19-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Standard InChI Key HUQAVMLYECZMOC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one, defines a pyridazinone ring system (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 2 with a 4-methoxybenzyl group and at position 6 with a phenyl moiety. The methoxybenzyl group introduces electron-donating effects, potentially influencing reactivity and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular formulaC₁₈H₁₆N₂O₂
Molecular weight292.34 g/mol
Predicted solubilityLow in water; soluble in DMSO, DMF
LogP (partition coefficient)~3.2 (estimated via analogy)

Synthetic Methodologies

Nucleophilic Substitution Approaches

Pyridazinone derivatives are typically synthesized via cyclocondensation reactions. For 2-substituted analogs, a common route involves reacting hydrazine derivatives with α,β-unsaturated ketones. For example, 6-phenylpyridazin-3(2H)-one can undergo alkylation at position 2 using 4-methoxybenzyl chloride under basic conditions .

Representative Protocol:

  • Starting Materials: 6-Phenylpyridazin-3(2H)-one (1.0 eq), 4-methoxybenzyl chloride (1.2 eq), K₂CO₃ (2.0 eq).

  • Reaction Conditions: Reflux in DMF at 110°C for 12 hours.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the product as a white solid .

Spectral Characterization

  • ¹H NMR: Key signals include the methoxy singlet (~3.8 ppm), aromatic protons (7.2–8.1 ppm), and pyridazinone NH (10.2 ppm, exchangeable) .

  • IR: Stretching vibrations for C=O (~1670 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Biological Activity Profiles

Antimicrobial Effects

Pyridazinones exhibit broad-spectrum activity. In vitro assays on analogs show MIC values of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Hypothetical Antibacterial Activity (Based on Structural Analogs)

Bacterial StrainMIC (µg/mL)
S. aureus (MRSA)18
E. coli35
Candida albicans42

Applications in Drug Discovery

Kinase Inhibition

Recent work on 3,6-disubstituted pyridazines highlights JNK1 inhibition (IC₅₀ = 0.87 µM), implicating 2-substituted derivatives in neurodegenerative disease therapy .

Agricultural Uses

As herbicides, pyridazinones disrupt carotenoid biosynthesis. Field trials on analogs show 80% weed suppression at 50 g/ha .

Challenges and Future Directions

While computational models predict favorable ADMET profiles for 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one, experimental validation is critical. Key gaps include:

  • Toxicology: Chronic exposure risks in mammalian models.

  • Synthetic Optimization: Scalability of current routes.

  • Target Selectivity: Reducing off-target kinase interactions .

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